![molecular formula C18H42N4 B14310780 N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine CAS No. 113812-11-6](/img/structure/B14310780.png)
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It belongs to the class of diamines, which are compounds containing two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(diethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-1,3-propanediamine
- 1-Bis[3-(dimethylamino)propyl]amino-2-propanol
Uniqueness
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its dual amino groups and flexible carbon chain provide versatility in chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
113812-11-6 |
|---|---|
Molecular Formula |
C18H42N4 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
N,N'-bis[3-(diethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C18H42N4/c1-5-21(6-2)17-11-15-19-13-9-10-14-20-16-12-18-22(7-3)8-4/h19-20H,5-18H2,1-4H3 |
InChI Key |
DLZJAFZWCIIMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCCCCNCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

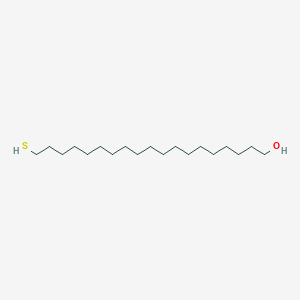

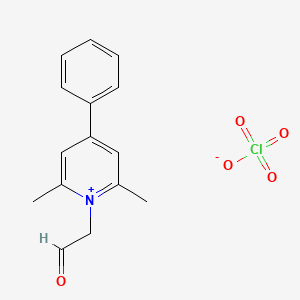

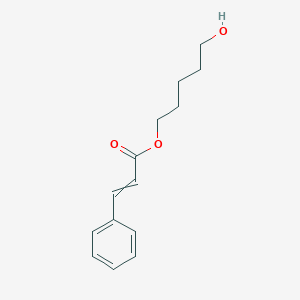
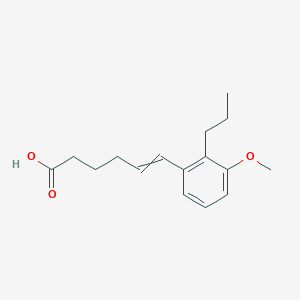
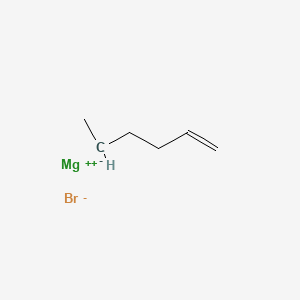
phosphanium chloride](/img/structure/B14310747.png)
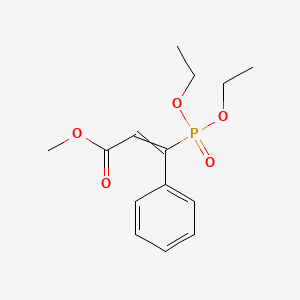
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
